

Interpreting the Mass Spectrum of 5,6-Dimethylpicolinonitrile: A Comparative Guide

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Compound of Interest

Compound Name: 5,6-Dimethylpicolinonitrile

Cat. No.: B1344192

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For researchers, scientists, and drug development professionals, accurate structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor. This guide provides a detailed interpretation of the mass spectrum of **5,6-Dimethylpicolinonitrile**, a substituted pyridine derivative of interest in medicinal chemistry and materials science. By comparing its fragmentation pattern with related structures, we can confidently assign its spectral features.

While a direct experimental mass spectrum for **5,6-Dimethylpicolinonitrile** is not readily available in public databases, a reliable interpretation can be constructed by examining the mass spectra of its core components: 2,6-lutidine (2,6-dimethylpyridine) and 2-cyanopyridine, alongside established fragmentation principles for aromatic nitriles and pyridine derivatives.

Predicted Mass Spectrum Analysis

The structure of **5,6-Dimethylpicolinonitrile** combines a dimethylated pyridine ring with a nitrile group. Its molecular formula is $C_9H_8N_2$, yielding a molecular weight of 132.17 g/mol. The electron ionization (EI) mass spectrum is predicted to exhibit a prominent molecular ion peak (M^{+}) at an m/z of 132.

The subsequent fragmentation is expected to follow pathways characteristic of both alkylpyridines and aromatic nitriles. A primary fragmentation event is the loss of a hydrogen radical from one of the methyl groups to form a stable, resonance-delocalized cation. This is analogous to the observed loss of a hydrogen atom in the mass spectrum of 2,6-lutidine, which shows a strong $M-1$ peak.

Further fragmentation is likely to involve the nitrile group. Aromatic nitriles are known to undergo the loss of hydrogen cyanide (HCN), a neutral molecule, resulting in a fragment with an m/z of M-27. Another characteristic fragmentation is the loss of a cyano radical (\cdot CN), leading to a fragment at M-26.

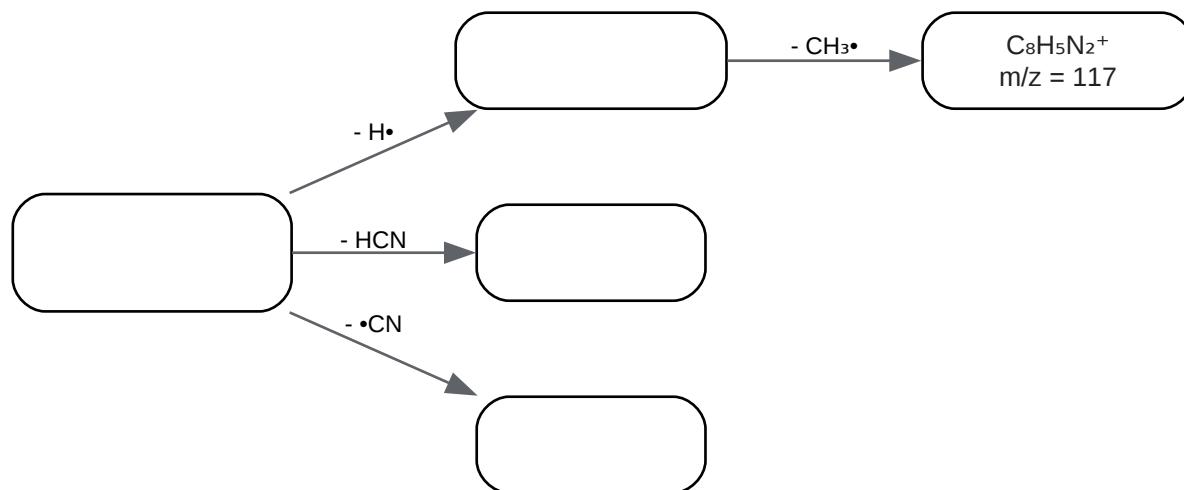
Comparison with Analogous Compounds

To substantiate these predictions, we can compare the expected fragmentation of **5,6-Dimethylpicolinonitrile** with the known mass spectral data of 2,6-lutidine and the general fragmentation patterns of aromatic nitriles.

Compound	Molecular Ion (m/z)	Key Fragments (m/z) and Neutral Losses
2,6-Lutidine	107	106 (M-H), 92 (M-CH ₃), 79 (M-C ₂ H ₂)
Aromatic Nitriles	Variable	M-1 (loss of H), M-26 (loss of CN), M-27 (loss of HCN)
5,6-Dimethylpicolinonitrile (Predicted)	132	131 (M-H), 117 (M-CH ₃), 105 (M-HCN), 106 (M-CN)

Proposed Fragmentation Pathway

The predicted fragmentation pathway for **5,6-Dimethylpicolinonitrile** begins with the molecular ion at m/z 132. The most favorable initial fragmentation is the loss of a hydrogen radical to form the $[M-H]^+$ ion at m/z 131. This is followed by the characteristic losses of a methyl radical to give a fragment at m/z 117, hydrogen cyanide to yield a fragment at m/z 105, or a cyano radical to produce a fragment at m/z 106.



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